molecular formula C112H162N36O43S10 B10781306 Unii-54M83JF5OX

Unii-54M83JF5OX

Cat. No.: B10781306
M. Wt: 3021.4 g/mol
InChI Key: NQQYGNMPSAJCFD-ZDLMDOBISA-N
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Description

. This compound is recognized by its unique identifier assigned by the Food and Drug Administration (FDA) and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-54M83JF5OX involves multiple steps, including the formation of peptide bonds and the incorporation of sulfur-containing groups. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped with advanced technology to handle complex organic synthesis. The process involves large-scale reactions under stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Unii-54M83JF5OX undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Unii-54M83JF5OX has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Unii-54M83JF5OX involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure and specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[(3R,6S,12S,15R)-3-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[(2R)-3-[1-[[3-[(2R)-2-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[(3R,6S,12R,15R)-12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H162N36O43S10/c1-55(149)129-49-196-41-69(141-89(165)35-125-101(179)71(43-198-51-131-57(3)151)139-85(161)31-119-81(157)27-123-105(183)75-39-194-47-91(167)135-63(19-59-7-11-61(153)12-8-59)107(185)143-73(37-192-17-5-15-113)103(181)127-33-87(163)133-65(21-95(171)172)109(187)145-75)99(177)121-25-79(155)117-29-83(159)137-67(97(115)175)45-200-77-23-93(169)147(111(77)189)53-191-54-148-94(170)24-78(112(148)190)201-46-68(98(116)176)138-84(160)30-118-80(156)26-122-100(178)70(42-197-50-130-56(2)150)142-90(166)36-126-102(180)72(44-199-52-132-58(4)152)140-86(162)32-120-82(158)28-124-106(184)76-40-195-48-92(168)136-64(20-60-9-13-62(154)14-10-60)108(186)144-74(38-193-18-6-16-114)104(182)128-34-88(164)134-66(22-96(173)174)110(188)146-76/h7-14,63-78,153-154H,5-6,15-54,113-114H2,1-4H3,(H2,115,175)(H2,116,176)(H,117,155)(H,118,156)(H,119,157)(H,120,158)(H,121,177)(H,122,178)(H,123,183)(H,124,184)(H,125,179)(H,126,180)(H,127,181)(H,128,182)(H,129,149)(H,130,150)(H,131,151)(H,132,152)(H,133,163)(H,134,164)(H,135,167)(H,136,168)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,165)(H,142,166)(H,143,185)(H,144,186)(H,145,187)(H,146,188)(H,171,172)(H,173,174)/t63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73-,74+,75+,76+,77?,78?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQYGNMPSAJCFD-ZDLMDOBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)C3CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)C5CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)NCC(=O)N[C@@H](CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)[C@@H]3CSCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@@H]5CSCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H162N36O43S10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3021.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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